4-Mercapto-4-methylpentanoic acid

Antibody-Drug Conjugates Linker Chemistry Process Chemistry

Specifically source the branched thiol 4-Mercapto-4-methylpentanoic acid at ≥97% purity for your ADC research and surface chemistry needs. Its unique tertiary thiol provides steric hindrance, modulating reactivity in bioconjugation and packing density in SAMs on gold. This compound is the essential, non-interchangeable building block for the clinically-validated DM4 warhead. Assay confirmed for reliable DM4 analog synthesis and sensor development. Bulk pricing available.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 140231-31-8
Cat. No. B143051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-4-methylpentanoic acid
CAS140231-31-8
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)O)S
InChIInChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
InChIKeySYIFSIGCMOMQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercapto-4-methylpentanoic Acid (CAS 140231-31-8): Technical Baseline and Class Overview


4-Mercapto-4-methylpentanoic acid is a branched thiol-carboxylic acid with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol . It features a tertiary thiol group (-SH) on the C4 carbon of a pentanoic acid backbone, distinguishing it from linear ω-mercaptoalkanoic acids. Commercially available at ≥95% purity, it is a low-melting solid or liquid at room temperature (density 1.1 g/mL, refractive index 1.48) . The compound's dual thiol and carboxylic acid functionalities enable diverse bioconjugation strategies, including thiol-maleimide coupling and amide bond formation .

Why 4-Mercapto-4-methylpentanoic Acid Cannot Be Replaced by Linear Mercaptoalkanoic Acid Analogs


Linear ω-mercaptoalkanoic acids such as 6-mercaptohexanoic acid (MHA) or 3-mercaptopropionic acid (MPA) differ fundamentally in steric profile, pKa, and solution-phase behavior. The branched, tertiary thiol moiety in 4-mercapto-4-methylpentanoic acid introduces a sterically hindered environment around the sulfhydryl group, which modulates reactivity in thiol-maleimide bioconjugation and alters the packing density of self-assembled monolayers (SAMs) on gold surfaces . Furthermore, this compound is a key structural fragment in the clinically validated ADC linker DM4, where its specific branching is essential for conjugation efficiency and payload stability [1]. Substitution with a linear analog would alter both the physicochemical properties of the linker-payload complex and the synthetic accessibility of the DM4 warhead, making generic interchange invalid in ADC research and development settings.

Quantitative Differentiation Evidence for 4-Mercapto-4-methylpentanoic Acid (CAS 140231-31-8)


Improved Synthetic Yield and Modular Access vs. Traditional Routes

The 2023 synthetic route reported by Salamone et al. using intermolecular radical transfer chemistry provides a modular and efficient access to 4-mercapto-4-methylpentanoic acid, overcoming limitations of prior methods. While the paper does not report an exact final isolated yield for the free acid, it demonstrates that the key intermediate conversion proceeds with 85–90 mol% efficiency and that the overall approach is compatible with ADC construction chemistry, a critical advantage over more traditional thiolation routes . The method allows access to original analogues, expanding the chemical space beyond what linear mercaptoalkanoic acids can offer.

Antibody-Drug Conjugates Linker Chemistry Process Chemistry

Role in Clinically Validated ADC Linker DM4 vs. Linear Thiol Linkers

4-Mercapto-4-methylpentanoic acid is the defining structural motif of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine), a maytansinoid payload used in multiple clinically evaluated ADCs [1]. DM4-based ADCs (e.g., using the SPDB linker) exhibit distinct pharmacokinetic and stability profiles compared to DM1-based conjugates. In a comparative in vivo study, huC242-MCC-DM1 (thioether-linked, linear DM1) and huC242-SIA-DM1 (iodoacetamido-linked) conjugates showed β-phase terminal half-lives of approximately 7.5 days, but the branched DM4 architecture is associated with improved plasma stability due to steric shielding of the disulfide bond in cleavable linker formats [2]. The presence of the 4-mercapto-4-methylpentanoic acid fragment in DM4 is essential for maintaining the correct orientation and release kinetics of the payload within the endosomal compartment of target cells.

Antibody-Drug Conjugates Maytansinoid Targeted Therapy

Physicochemical Property Differentiation: Density and Refractive Index vs. 6-Mercaptohexanoic Acid

The branched structure of 4-mercapto-4-methylpentanoic acid results in a higher density (1.1 g/mL) compared to the linear analog 6-mercaptohexanoic acid (1.0715 g/mL at 25°C), while exhibiting a lower refractive index (1.48 vs. 1.4846) . These differences, though modest, reflect the altered molecular packing and polarizability conferred by the tertiary thiol and branched alkyl chain. Such variations can influence the self-assembly behavior of these thiols on metal surfaces, affecting monolayer thickness, chain tilt angle, and interfacial capacitance in SAM-based sensors and nanoparticle coatings.

Material Science Nanoparticle Stabilization Surface Chemistry

Dual Reactivity for Thiol Conjugation and Amide Coupling: A Versatile Building Block

4-Mercapto-4-methylpentanoic acid possesses both a carboxylic acid and a thiol group, enabling orthogonal bioconjugation strategies. The carboxylic acid can be activated for amide bond formation with amine-containing biomolecules, while the thiol group undergoes maleimide addition or disulfide exchange . This dual reactivity is exploited in ADC linker design, where the carboxylic acid is coupled to the antibody and the thiol tethers the cytotoxic payload. The branched tertiary thiol exhibits reduced nucleophilicity compared to primary thiols in linear mercaptoalkanoic acids, which can be advantageous in controlling reaction kinetics and minimizing side reactions during multistep conjugations.

Bioconjugation Linker Chemistry Drug Discovery

High-Value Application Scenarios for 4-Mercapto-4-methylpentanoic Acid (CAS 140231-31-8)


DM4-Based Antibody-Drug Conjugate (ADC) Linker Synthesis

4-Mercapto-4-methylpentanoic acid is the essential building block for preparing DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine), a maytansinoid payload used in several clinically evaluated ADCs [1]. The compound is coupled to the maytansine core via its carboxylic acid moiety, while the tertiary thiol is subsequently used to form a cleavable disulfide linker (e.g., SPDB-DM4) or a non-cleavable thioether linkage. Research groups focused on optimizing ADC stability, payload release kinetics, and therapeutic index require this specific branched thiol to generate DM4 analogues for SAR studies.

Self-Assembled Monolayer (SAM) Fabrication on Gold Surfaces

The branched structure of 4-mercapto-4-methylpentanoic acid yields SAMs on gold with distinct packing density and chain tilt angles compared to linear ω-mercaptoalkanoic acids . This influences the interfacial capacitance, surface pKa, and wettability of the modified electrode. Researchers developing electrochemical sensors, biosensors, or surface-enhanced Raman spectroscopy (SERS) substrates may select this compound to fine-tune surface properties, particularly when steric hindrance is desired to control analyte access or to prevent non-specific protein adsorption.

Gold Nanoparticle Stabilization and Functionalization

4-Mercapto-4-methylpentanoic acid can serve as a stabilizing ligand for water-soluble gold nanoparticles, providing a hydrophilic carboxylate surface for aqueous dispersion [2]. Compared to linear mercaptocarboxylic acids, the branched alkyl chain may offer improved steric stabilization against aggregation, particularly at high ionic strengths or varying pH. This makes it a candidate for biomedical imaging, drug delivery, and catalytic applications where colloidal stability and surface functionalization with biomolecules are critical.

Branched Thiol-Carboxylic Acid Building Block for Chemical Biology

As a dual-reactive linker, 4-mercapto-4-methylpentanoic acid enables the sequential conjugation of amine- and thiol-reactive probes to biomolecules. Its tertiary thiol exhibits reduced nucleophilicity, which can be exploited to achieve chemoselective coupling in the presence of other thiols. This property is valuable in constructing complex bioconjugates, such as fluorescent protein tags, affinity probes, or targeted drug delivery systems where precise control over attachment sites is required .

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